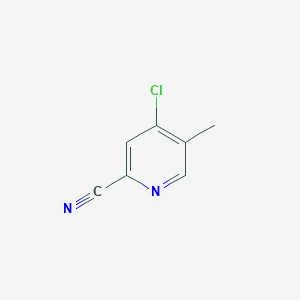

4-Chloro-5-methylpicolinonitrile

説明

4-Chloro-5-methylpicolinonitrile (C₇H₅ClN₂) is a pyridine derivative featuring a nitrile group at position 2, a chlorine atom at position 4, and a methyl group at position 5. This compound is of significant interest in medicinal and agrochemical research due to its structural versatility. The electron-withdrawing chlorine and nitrile groups influence the pyridine ring's electronic properties, while the methyl group contributes steric bulk, affecting reactivity and intermolecular interactions.

特性

IUPAC Name |

4-chloro-5-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPSMFISXRMBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylpicolinonitrile typically involves the chlorination of 5-methylpicolinonitrile. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Starting Material: 5-Methylpicolinonitrile

Chlorinating Agent: Thionyl chloride (SOCl₂)

Reaction Conditions: Reflux

The reaction yields 4-Chloro-5-methylpicolinonitrile as the primary product .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-5-methylpicolinonitrile may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

4-Chloro-5-methylpicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 4-Chloro-5-methylpicolinonitrile can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

科学的研究の応用

4-Chloro-5-methylpicolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

作用機序

The mechanism of action of 4-Chloro-5-methylpicolinonitrile depends on its specific application

Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Pathways Involved: The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms

類似化合物との比較

Structural Analogs with Halogen Substituents

4-Chloro-5-fluoropicolinonitrile (C₆H₂ClFN₂)

- Substituents : 4-Cl, 5-F.

- Molar Mass : 160.55 g/mol (calculated).

- Key Differences: The fluorine atom at position 5 introduces stronger electronegativity compared to the methyl group in the target compound. Fluorine's small atomic radius minimizes steric hindrance, contrasting with the methyl group's bulk .

4-Chloro-5-iodopicolinonitrile (C₆H₂ClIN₂)

- Substituents : 4-Cl, 5-I.

- Molar Mass : 264.45 g/mol (reported in ).

- Key Differences: The iodine atom’s large size and polarizability make this compound suitable for cross-coupling reactions (e.g., Ullmann or Suzuki couplings). However, iodine’s weak C-I bond may reduce stability under harsh conditions compared to the robust C-CH₃ bond in 4-Chloro-5-methylpicolinonitrile .

Analogs with Functional Group Variations

5-(Hydroxymethyl)picolinonitrile (C₇H₆N₂O)

- Substituents : 5-CH₂OH.

- Molar Mass : 139.13 g/mol (from ).

- Key Differences : The hydroxymethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with the hydrophobic methyl group in the target compound. The -CH₂OH group is also prone to oxidation, enabling derivatization to carboxylic acids or esters, whereas the methyl group is chemically inert under mild conditions .

3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile (C₁₇H₁₃ClN₂O)

- Substituents : 3-Cl, 5-ethynyl-propoxyphenyl.

- Molar Mass : 296.76 g/mol (reported in ).

- The chlorine at position 3 (vs. position 4 in the target compound) shifts electronic effects across the ring, affecting regioselectivity in further reactions .

Physicochemical and Reactivity Comparison

| Compound | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| 4-Chloro-5-methylpicolinonitrile | 4-Cl, 5-CH₃ | C₇H₅ClN₂ | 152.58 | High lipophilicity; steric hindrance at position 5. |

| 4-Chloro-5-fluoropicolinonitrile | 4-Cl, 5-F | C₆H₂ClFN₂ | 160.55 | Enhanced electrophilicity; low steric bulk. |

| 4-Chloro-5-iodopicolinonitrile | 4-Cl, 5-I | C₆H₂ClIN₂ | 264.45 | Polarizable iodine; prone to cross-coupling reactions. |

| 5-(Hydroxymethyl)picolinonitrile | 5-CH₂OH | C₇H₆N₂O | 139.13 | Hydrophilic; oxidizable to carboxylic acid. |

生物活性

4-Chloro-5-methylpicolinonitrile (CAS Number: 1257211-14-5) is an organic compound characterized by a pyridine ring with a chlorine atom at the fourth position and a cyano group at the fifth position. This unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and agricultural science.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-methylpicolinonitrile is C7H6ClN2, indicating the presence of a chlorine atom and a nitrile functional group, which enhance its reactivity. The compound's structure is as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C7H6ClN2 |

| Molecular Weight | 170.59 g/mol |

| Functional Groups | Chlorine, Methyl, Nitrile |

The biological activity of 4-Chloro-5-methylpicolinonitrile is largely dependent on its interaction with specific molecular targets within biological systems. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.

- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that 4-Chloro-5-methylpicolinonitrile exhibits significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it demonstrated potent inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of 4-Chloro-5-methylpicolinonitrile on various cancer cell lines. The results indicated variable cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound exhibited selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.

Case Studies

- Antibacterial Activity : A study conducted on the antibacterial properties of 4-Chloro-5-methylpicolinonitrile demonstrated its effectiveness in inhibiting Staphylococcus aureus growth. The study utilized standard broth microdilution methods to determine MIC values, confirming its potential as a therapeutic agent against resistant bacterial strains .

- Cytotoxicity in Cancer Research : In another investigation focusing on cancer cell lines, researchers found that treatment with varying concentrations of the compound resulted in significant cell death in HeLa and MCF-7 cells. The mechanism was proposed to involve apoptosis induction through caspase activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。